molecular formula C20H22F3NO2 B11507050 6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11507050
M. Wt: 365.4 g/mol
InChI Key: ZDZHGASVMDLROP-UHFFFAOYSA-N
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Description

6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with the molecular formula C20H22F3NO2. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline with 2-(trifluoromethyl)benzaldehyde under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, which is a common method for constructing tetrahydroisoquinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Diethoxy-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6,7-Diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethoxy groups and the trifluoromethyl group, which confer distinct chemical and biological properties. The ethoxy groups increase the compound’s solubility, while the trifluoromethyl group enhances its stability and lipophilicity.

Properties

Molecular Formula

C20H22F3NO2

Molecular Weight

365.4 g/mol

IUPAC Name

6,7-diethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C20H22F3NO2/c1-3-25-17-11-13-9-10-24-19(15(13)12-18(17)26-4-2)14-7-5-6-8-16(14)20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3

InChI Key

ZDZHGASVMDLROP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3C(F)(F)F)OCC

Origin of Product

United States

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